molecular formula C15H17N B11747174 (R)-2-(Naphthalen-1-yl)piperidine

(R)-2-(Naphthalen-1-yl)piperidine

Cat. No.: B11747174
M. Wt: 211.30 g/mol
InChI Key: ZAXNEWZFDOOIHZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Naphthalen-1-yl)piperidine is a chiral chemical compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring, a common motif in pharmaceuticals, stereospecifically substituted at the 2-position with a naphthalene group . This specific (R)-enantiomer is particularly valuable for creating stereochemically pure targets, as the chirality of a molecule can profoundly influence its biological activity and binding affinity . The primary research value of this compound and its close analogs has been demonstrated in the development of antifungal agents . Furthermore, piperidine-based scaffolds, in general, are being actively investigated as inhibitors of essential viral proteases, such as the SARS-CoV-2 Papain-like protease (PLpro), highlighting their potential in antiviral research . The naphthalene moiety contributes to target engagement through hydrophobic interactions, making this compound a versatile and privileged structure in the design of receptor antagonists and other bioactive molecules . As a high-purity intermediate, this compound enables the synthesis of more complex molecules for probing biological mechanisms and developing new therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(2R)-2-naphthalen-1-ylpiperidine

InChI

InChI=1S/C15H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-2,5-9,15-16H,3-4,10-11H2/t15-/m1/s1

InChI Key

ZAXNEWZFDOOIHZ-OAHLLOKOSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCNC(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Asymmetric Synthesis and Enantioselective Methodologies for R 2 Naphthalen 1 Yl Piperidine

Historical Perspectives on Chiral 2-Piperidine Synthetic Routes

The synthesis of chiral 2-substituted piperidines has been a long-standing challenge in organic chemistry. Early strategies often relied on the use of starting materials from the "chiral pool," such as naturally occurring amino acids or alkaloids, which possess inherent chirality. These methods, while effective, were limited by the availability and structural diversity of the starting materials.

A significant advancement came with the development of methods for the asymmetric reduction of pyridine (B92270) and its derivatives. The hydrogenation of N-heteroaromatic compounds is a fundamental process, but achieving high stereoselectivity was initially a major hurdle, often requiring harsh conditions. nih.gov The development of transition-metal catalysis, particularly with rhodium and iridium complexes bearing chiral ligands, marked a turning point, enabling the asymmetric hydrogenation of pyridinium (B92312) salts to yield enantioenriched piperidines. Another classical approach involves intramolecular cyclization reactions, where an acyclic precursor containing a nitrogen atom and an electrophilic center is induced to form the piperidine (B6355638) ring. nih.gov The stereochemical outcome of these cyclizations was initially controlled by substrate-based stereocontrol, where existing stereocenters in the acyclic chain dictate the stereochemistry of the newly formed ring.

Development of Enantioselective Strategies for (R)-2-(Naphthalen-1-yl)piperidine Construction

The demand for enantiomerically pure compounds like this compound has driven the development of more sophisticated and efficient synthetic strategies. These modern methods offer greater control over the stereochemical outcome, allowing for the selective synthesis of the desired (R)-enantiomer.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereoselective formation of the desired stereocenter. After the key stereocenter-forming reaction, the auxiliary is removed.

A notable example is the use of amino alcohol-derived auxiliaries, such as (R)-phenylglycinol. This auxiliary can be condensed with a δ-keto acid to form a chiral bicyclic lactam. Subsequent reduction of the lactam and hydrogenolysis to remove the auxiliary can yield the enantiomerically enriched 2-arylpiperidine. Another powerful tool is the use of Davies' chiral auxiliary, an iron acyl complex, which can facilitate asymmetric Michael additions to generate precursors for chiral piperidones and subsequently the piperidine ring. ucl.ac.uk

Table 1: Chiral Auxiliaries in Asymmetric Piperidine Synthesis

Chiral Auxiliary Typical Reaction Key Features
(R)-Phenylglycinol Condensation with δ-keto acids Forms chiral bicyclic lactams, directing subsequent reductions.

Asymmetric Organocatalysis and Metal Catalysis Approaches

In recent decades, catalytic asymmetric methods have become the cornerstone of enantioselective synthesis due to their efficiency and atom economy.

Asymmetric Metal Catalysis: Transition-metal catalysis is a powerful tool for constructing the 2-arylpiperidine scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form the crucial C-N bond between a piperidine precursor and an aryl halide. While typically used for N-arylation, asymmetric variations can influence stereocenters. More directly, the asymmetric hydrogenation of prochiral substrates like enamines, imines, or pyridine derivatives using chiral metal catalysts is a highly effective strategy. Catalysts based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands can achieve high levels of enantioselectivity in the reduction of substituted pyridinium salts to furnish chiral piperidines. Copper-catalyzed reactions, such as the Ullmann condensation or radical-mediated cyclizations, also provide pathways to these structures. nih.gov

Asymmetric Organocatalysis: Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a complementary approach to metal catalysis. For piperidine synthesis, organocatalysts can activate substrates through the formation of transient iminium ions or enamines. For instance, a chiral secondary amine catalyst, like a derivative of proline, can react with an aldehyde to form a chiral enamine, which then undergoes a stereoselective reaction, such as a Michael addition, to build the piperidine backbone. This approach avoids the use of metals and often proceeds under mild conditions.

Table 2: Catalytic Systems for Asymmetric 2-Arylpiperidine Synthesis

Catalyst Type Metal/Organocatalyst Ligand/Catalyst Structure Typical Application
Metal Catalysis Rhodium / Iridium Chiral Phosphines (e.g., BINAP) Asymmetric hydrogenation of pyridinium salts
Metal Catalysis Palladium Phosphine Ligands (e.g., Josiphos) Asymmetric C-N cross-coupling
Organocatalysis Proline derivatives Secondary amines Enamine-mediated Michael additions

Chemoenzymatic and Biocatalytic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral piperidines, imine reductases (IREDs) are particularly relevant. These enzymes catalyze the asymmetric reduction of imines and cyclic imines to the corresponding amines with high enantiomeric excess.

A chemoenzymatic strategy could involve the chemical synthesis of a 2-(naphthalen-1-yl)-tetrahydropyridine precursor, followed by a biocatalytic reduction using a specific IRED that selectively produces the (R)-enantiomer of 2-(naphthalen-1-yl)piperidine (B13594507). The discovery and engineering of novel enzymes, including flavin-dependent monooxygenases, continue to expand the scope of biocatalysis for accessing complex chiral structures like substituted piperidines. nih.gov

Diastereoselective Synthesis and Chiral Resolution Techniques

When direct enantioselective synthesis is not feasible, the separation of a racemic mixture—a 50:50 mixture of both enantiomers—is required. This process is known as chiral resolution.

Diastereoselective Synthesis: Before resolution, a racemic mixture of 2-(naphthalen-1-yl)piperidine must be synthesized. This is often achieved through diastereoselective reactions where one or more stereocenters are formed with a preference for a specific relative stereochemistry. For example, a Michael-Mannich cascade reaction can be used to construct highly substituted piperidin-2-ones, which are precursors to piperidines, with high diastereoselectivity. researchgate.netdntb.gov.ua The reduction of such a piperidinone would then yield a racemic mixture of the piperidine.

Chiral Resolution Techniques: Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Classical Resolution via Diastereomeric Salts: This is the most traditional method. The racemic piperidine, which is basic, is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized. After separation, the pure diastereomeric salt is treated with a base to liberate the pure enantiomer of the piperidine. libretexts.orgyoutube.com

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For 2-arylpiperidines, a powerful technique is kinetic resolution by deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine. rsc.orgnih.gov This base will selectively deprotonate one enantiomer (e.g., the (S)-enantiomer) at a faster rate. The resulting lithiated species can then be quenched with an electrophile. This process allows for the separation of the unreacted, enantioenriched (R)-enantiomer from the functionalized (S)-enantiomer. This method can provide access to highly enantioenriched piperidines. rsc.orgnih.gov

Optimization of Stereochemical Purity and Chemical Yields

Achieving high stereochemical purity (enantiomeric excess, or e.e.) and chemical yield is critical for a synthetic method to be practical. Optimization is an empirical process involving the systematic variation of reaction parameters.

In asymmetric catalysis , the choice of ligand is paramount. Subtle changes to the ligand's electronic or steric properties can have a profound impact on enantioselectivity. Solvents can also play a crucial role, influencing catalyst solubility, stability, and the transition state energies of the stereodetermining step. Temperature is another key variable; lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.

For chiral resolution , the choice of resolving agent and crystallization solvent is critical for achieving efficient separation of diastereomeric salts. In kinetic resolution, the reaction must be stopped at the optimal point (theoretically 50% conversion) to maximize both the yield and the enantiomeric excess of the recovered starting material. Recent studies on spirocyclic 2-arylpiperidines have shown that excellent yields and high enantiomer ratios can be obtained even on a multigram scale through careful optimization of the kinetic resolution protocol. rsc.org High-throughput screening methods can accelerate the optimization process by rapidly evaluating a large number of catalysts and conditions to identify those that provide the best combination of yield and enantiopurity. nih.gov

Sustainable and Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing process efficiency. Key strategies include the use of biocatalysis, employment of environmentally benign solvents, and the development of atom-economical reaction pathways.

Biocatalytic Approaches:

Enzymes offer a powerful tool for stereoselective synthesis under mild, aqueous conditions. For the synthesis of chiral 2-substituted piperidines, transaminases (TAs) have emerged as highly effective biocatalysts. A potential green synthesis of this compound could involve a transaminase-triggered cyclization. This approach would start from a commercially available ω-chloroketone, which upon amination by an (R)-selective transaminase, would spontaneously cyclize to form the desired (R)-enantiomer of the piperidine ring with high enantiomeric excess. acs.org This method avoids the use of heavy metal catalysts and often proceeds in aqueous buffer systems, significantly improving the green profile of the synthesis. acs.org

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-(naphthalen-1-yl)piperidine. Lipases can be employed to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. While this method is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Catalytic Hydrogenation in Green Solvents:

Asymmetric hydrogenation of a suitable precursor, such as a 2-(naphthalen-1-yl)pyridine, is a highly atom-economical method for generating the chiral piperidine. Modern advancements have led to the development of highly efficient ruthenium and iridium-based catalysts capable of achieving high enantioselectivity. nih.govnih.govacs.org

From a green chemistry perspective, the choice of solvent is critical. Traditional syntheses often employ hazardous volatile organic compounds (VOCs). Research has demonstrated the efficacy of greener solvents in piperidine synthesis. For instance, ethanol, which can be derived from renewable resources, has been shown to be an effective solvent for the synthesis of substituted piperidines. ajgreenchem.com Deep eutectic solvents (DES), such as a mixture of glucose and urea, represent another class of environmentally benign reaction media that have been successfully used for the synthesis of piperidin-4-one derivatives and could be adapted for this synthesis. researchgate.net The use of water as a solvent in ruthenium-catalyzed hydrogenation of pyridine derivatives has also been reported, offering a significantly improved environmental profile. nih.gov

Data on Green Synthesis Methodologies for 2-Arylpiperidines:

The following table summarizes representative findings for the green and sustainable synthesis of 2-arylpiperidines, which are structurally analogous to this compound.

Synthetic MethodCatalyst/EnzymeSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Transaminase-triggered cyclizationTransaminaseAqueous buffer25-37up to 90>99.5 acs.org
Asymmetric HydrogenationRuthenium ComplexWater80up to 99N/A (cis-selective) nih.gov
Asymmetric HydrogenationIridium ComplexDichloromethane25up to 99up to 99.3 acs.org
Multi-component ReactionOxalic AcidEthanolRoom Temp.HighN/A ajgreenchem.com
Multi-component ReactionNone (DES medium)Glucose-Urea100-12068-82N/A researchgate.net

Atom Economy and Waste Reduction:

The principles of atom economy are best served by addition reactions, such as catalytic hydrogenation, and cycloadditions. The asymmetric [4+2] cycloaddition represents a powerful strategy for constructing the piperidine ring with high stereocontrol and inherent atom economy. rsc.org Furthermore, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate purification steps. For example, a one-pot synthesis of substituted piperidines from anilines, aldehydes, and β-keto esters has been developed. nih.gov

By combining these green chemistry principles—biocatalysis, use of renewable and non-toxic solvents, and designing atom-economical reaction pathways—a more sustainable and efficient synthesis of this compound can be envisioned.

Advanced Stereochemical Characterization and Conformational Analysis of R 2 Naphthalen 1 Yl Piperidine

Methodologies for Enantiomeric Excess and Absolute Configuration Determination

The synthesis of an enantiomerically pure compound necessitates robust analytical techniques to quantify its enantiomeric excess (ee) and unequivocally determine its absolute configuration. For (R)-2-(Naphthalen-1-yl)piperidine, a combination of chromatographic and spectroscopic methods is indispensable.

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantioseparation of piperidine (B6355638) derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For the separation of 2-arylpiperidines, the choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is crucial for achieving optimal resolution. While specific methods for this compound are not extensively documented, methods for structurally similar compounds provide a strong basis for method development. For instance, the enantiomers of various 2-arylpiperidines have been successfully resolved on commercially available chiral columns.

Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity, particularly for volatile compounds. Derivatization of the piperidine nitrogen with a suitable reagent can enhance volatility and improve separation. Cyclodextrin-based chiral stationary phases are commonly employed in capillary GC for the separation of enantiomers. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin, leading to different retention times. gcms.cz

Table 1: Illustrative Chiral HPLC and GC Conditions for the Separation of Arylpiperidine Derivatives (Analogous Compounds)

Analytical MethodChiral Stationary Phase (CSP)Mobile Phase/Carrier GasDetectionCompound Type
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolUV2-Arylpiperidines
HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/EthanolUV2-Arylpiperidines
GCPermethylated β-cyclodextrinHeliumFID/MSN-derivatized 2-Arylpiperidines

Note: This table presents typical conditions for analogous compounds due to the lack of specific published methods for this compound.

Once enantiomerically pure samples are obtained, spectroscopic techniques are employed to assign the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores. The naphthalene (B1677914) moiety in this compound serves as an excellent chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. By comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., R), the absolute stereochemistry can be unambiguously determined.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared counterpart of ECD, measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the entire molecular structure and does not require the presence of a chromophore. For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific 3D structure. Similar to ECD, the comparison of the experimental VCD spectrum with the DFT-calculated spectrum for the (R)-enantiomer allows for a confident assignment of the absolute configuration. A study on the related compound, erythro-1-naphthyl-1-(2-piperidyl)methanol, successfully utilized VCD to determine its absolute configuration. nih.gov

X-ray Crystallography: When a suitable single crystal of an enantiomerically pure compound or a salt thereof can be obtained, X-ray crystallography provides an unequivocal determination of the absolute configuration. By using anomalous dispersion, the absolute structure can be determined, providing a definitive assignment of the (R) or (S) configuration. While no crystal structure for this compound is publicly available, this technique remains the gold standard for absolute configuration determination. For example, the absolute stereochemistry of a related spirocyclic 2-arylpiperidine was confirmed by single-crystal X-ray analysis. rsc.org

Conformational Preferences and Dynamic Behavior of the Piperidine Ring System

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The presence of a bulky substituent at the C2 position, such as the naphthalen-1-yl group, significantly influences the conformational equilibrium of the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. Advanced NMR experiments, such as 1H-1H COSY, HSQC, HMBC, and NOESY, provide detailed information about the connectivity and spatial proximity of atoms.

For this compound, the coupling constants (J-values) between protons on the piperidine ring, obtained from the 1H NMR spectrum, are particularly informative. The magnitude of the vicinal coupling constants can be related to the dihedral angles between the protons via the Karplus equation, allowing for the determination of the preferred chair conformation (with the naphthalene group in either an axial or equatorial position). Nuclear Overhauser Effect (NOE) data provides information about through-space interactions, further aiding in the elucidation of the dominant conformation.

Computational chemistry provides a powerful complement to experimental techniques for studying the conformational preferences of molecules. Using methods such as Density Functional Theory (DFT), it is possible to calculate the potential energy surface of this compound and identify the low-energy conformations.

A systematic conformational search can reveal various possible chair, boat, and twist-boat conformations. The relative energies of these conformers can be calculated to predict their populations at a given temperature. These calculations can also predict NMR chemical shifts and coupling constants for each conformer, which can then be compared with experimental data to validate the computational model and gain a deeper understanding of the conformational equilibrium.

Table 2: Predicted Relative Energies of Conformers for a Generic 2-Arylpiperidine

ConformerNaphthalene Group OrientationRelative Energy (kcal/mol)Predicted Population (%)
Chair 1Equatorial0.0095
Chair 2Axial2.504
Twist-Boat-5.00<1

Note: This table is illustrative and based on general principles for 2-substituted piperidines. Specific values for this compound would require dedicated computational studies.

Influence of Intramolecular Interactions on Molecular Conformation

The conformation of this compound is not solely determined by steric hindrance but also by subtle intramolecular interactions. These can include:

π-Stacking Interactions: Potential interactions between the electron-rich naphthalene ring and other parts of the molecule.

CH-π Interactions: Weak hydrogen bonding between C-H bonds of the piperidine ring and the π-system of the naphthalene ring.

Steric Repulsion: The steric bulk of the naphthalene group will play a significant role in favoring conformations that minimize steric strain.

Computational analysis can be employed to visualize and quantify these weak interactions. For instance, Natural Bond Orbital (NBO) analysis can identify and characterize stabilizing donor-acceptor interactions within the molecule. Understanding these intramolecular forces is crucial for a complete picture of the conformational landscape of this compound. Studies on related N-arylpiperidines have highlighted the importance of such interactions in determining their preferred conformations.

Elucidation of Molecular Interactions and Preclinical Biological Activities of R 2 Naphthalen 1 Yl Piperidine

Receptor Binding Profiles and Ligand-Target Interactions in In Vitro Systems

The initial characterization of a novel compound's biological activity often begins with determining its binding affinity for a range of physiological receptors. Such studies provide crucial insights into the potential therapeutic applications and off-target effects of the molecule.

Neurotransmitter Receptor Subtype Affinities and Selectivity (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic Receptors)

While comprehensive binding data for (R)-2-(Naphthalen-1-yl)piperidine across a wide array of neurotransmitter receptors remains to be fully elucidated in publicly available literature, research on structurally related piperidine (B6355638) derivatives provides a framework for its potential interactions. For instance, various arylpiperazine derivatives, which share a core piperazine (B1678402) or piperidine structure, have demonstrated significant affinity for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A, 5-HT₇) receptors. nih.govresearchgate.net Specifically, compounds with a 4-alkyl-1-arylpiperazine scaffold have been shown to be highly selective ligands for the 5-HT₁A receptor. semanticscholar.org The affinity of these compounds is often in the nanomolar to sub-nanomolar range. nih.govsemanticscholar.org

Moreover, studies on other piperidine derivatives have explored their affinity for adrenergic receptors. For example, certain 3-phenylpiperidines exhibit good activity at α₂-adrenergic receptors while being inactive at α₁-adrenergic receptors. researchgate.net The affinity of various antagonists for α₂-adrenergic receptor subtypes (α₂A, α₂B, α₂C) has been characterized, with some compounds showing selectivity for specific subtypes. guidetopharmacology.orgnih.gov

It is important to note that without direct experimental data for this compound, its precise binding profile at these receptor subtypes cannot be definitively stated. Further radioligand binding assays are necessary to determine the Kᵢ values of this specific compound for dopamine, serotonin, and adrenergic receptor subtypes. researchgate.netnih.govresearchgate.netnih.govnih.gov

Table 1: Representative Binding Affinities (Kᵢ, nM) of Structurally Related Piperidine Derivatives at Neurotransmitter Receptors

Compound Class Dopamine D₂ Serotonin 5-HT₁A Serotonin 5-HT₂A Adrenergic α₂
Arylpiperazines Moderate to High High Moderate to High Variable
Phenylpiperidines - - - Good

This table is illustrative and based on data from related but distinct chemical series. Specific Kᵢ values for this compound are not currently available.

Ion Channel Modulation and Gating Kinetics

The interaction of novel compounds with ion channels is a critical area of investigation, as these channels play fundamental roles in cellular excitability and signaling. nih.goveuropeanpharmaceuticalreview.com While direct electrophysiological studies on this compound are not extensively reported, research on other piperidine-containing molecules suggests potential modulatory effects. For instance, certain piperidine derivatives have been investigated for their ability to block cardiac ion channels, such as the hERG potassium channel, which is a key target for antiarrhythmic drugs. nih.govresearchgate.net The modulation of ion channel gating kinetics, including the rates of activation, inactivation, and deactivation, is a key aspect of these investigations. nih.gov

Enzyme Inhibition or Activation Kinetics and Mechanism

The piperidine scaffold is present in numerous molecules that have been shown to interact with various enzymes. For example, piperidine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In vitro assays are used to determine the inhibitory potency (IC₅₀) and mechanism of action of these compounds. nih.govnih.gov Molecular modeling studies can further elucidate the binding interactions between the inhibitor and the enzyme's active site. nih.gov

Transporter Interactions and Uptake Studies

Neurotransmitter transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmission and are important drug targets. moleculardevices.comnih.gov Derivatives of 1-(naphthalen-2-yl)piperidine (B6146801) have been shown to inhibit the reuptake of norepinephrine and serotonin. The development of fluorescent neurotransmitter transporter uptake assay kits allows for the high-throughput screening of compounds that modulate these transporters in living cells. moleculardevices.commoleculardevices.com These assays can provide data on the kinetic uptake of neurotransmitters and the potency of inhibitory compounds. moleculardevices.com

Cellular and Subcellular Localization Studies Using Advanced Imaging Techniques

Mechanism of Action Investigations in Isolated Tissues and Cell Lines

In vitro studies using isolated tissues and cell lines are fundamental for characterizing the functional effects of a compound and elucidating its mechanism of action. researchgate.net For instance, the anticancer properties of some piperidine derivatives have been investigated in various cancer cell lines. researchgate.net These studies can reveal effects on cell viability, proliferation, and the induction of apoptosis. nih.gov Furthermore, investigations into the mechanism of action might involve examining the compound's effects on specific signaling pathways within the cells. researchgate.net

Signal Transduction Pathway Modulation and Downstream Effects

This compound and its analogues have been primarily investigated for their role as antagonists of the P2Y14 receptor (P2Y14R). researchgate.netnih.gov This receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. nih.gov The activation of P2Y14R by its endogenous agonists initiates inflammatory signaling pathways. researchgate.netnih.gov

The binding of this compound analogues to P2Y14R blocks the downstream signaling cascades typically initiated by the receptor's activation. While the precise downstream effects of this compound itself are not extensively detailed in the provided search results, the antagonism of P2Y14R is sought after for its potential therapeutic effects in conditions like asthma, chronic pain, and inflammation. nih.gov The modulation of these pathways is central to the therapeutic potential of this class of compounds. The Hedgehog (Hh) signaling pathway, another critical pathway in cellular processes, is modulated by the noncanonical GPCR SMOOTHENED (SMO). nih.gov Although not directly related to this compound, the study of SMO provides a structural and mechanistic paradigm for how GPCRs can transmit signals intracellularly, which could offer insights into the broader mechanisms of GPCR-ligand interactions. nih.gov

Functional Assays in Defined Biological Systems

The biological activity of this compound and its derivatives is typically assessed through a variety of functional assays. A common method is the fluorescence binding assay, which measures the affinity of the compound for the human P2Y14R. researchgate.net For instance, a naphthalene (B1677914) derivative, closely related to the title compound, demonstrated high affinity with an IC50 of 8.0 nM in a fluorescence binding assay. nih.gov

Another key functional assay is the cyclic AMP (cAMP) assay. nih.gov The aforementioned naphthalene derivative showed a Ki of 0.43 nM in a cAMP assay, indicating potent antagonism of the P2Y14R. nih.gov Functional assays in cellular systems, such as Chinese Hamster Ovary (CHO) cells expressing the human P2Y14R (CHO-hP2Y14R) and HEK293 cells expressing the mouse P2Y14R (HEK293-mP2Y14R), are also employed to characterize the antagonist activity of these compounds. researchgate.net Furthermore, in vivo models are utilized to evaluate the therapeutic potential of these compounds. For example, a double prodrug of a potent P2Y14R antagonist demonstrated a significant reduction in lung inflammation in a mouse model of asthma. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for optimizing their pharmacological properties.

Systematic Structural Modifications of the Naphthalene Moiety

Systematic modifications of the naphthalene ring are performed to understand its role in receptor binding and to enhance activity. While the provided search results focus more on the piperidine moiety, the synthesis of various substituted naphthalen-1-yl derivatives is a common strategy in medicinal chemistry. For example, a series of naphthalen-1-yl-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides were synthesized and evaluated for their antimicrobial activities. nih.gov This study highlighted that the introduction of bromo, methoxy, and hydroxy substituents on the aromatic ring influenced the biological activity. nih.gov In another study, a series of ring-substituted naphthalene-1-carboxanilides were prepared and their antimycobacterial activity was assessed, demonstrating that substitutions on the phenyl ring attached to the carboxamide influenced potency. mdpi.com These examples, while not directly on this compound, illustrate the general principles of how modifications to the naphthalene scaffold can impact biological outcomes.

Chemical Space Exploration around the Piperidine Core and Substituents

Extensive research has been conducted on modifying the piperidine core of naphthalene-based P2Y14R antagonists to improve their affinity and physicochemical properties. researchgate.netnih.gov One approach involves introducing bridging moieties to the piperidine ring, creating more rigid structures like 2-azanorbornane, nortropane, isonortropane, and isoquinuclidine derivatives. researchgate.netnih.gov This strategy aims to lock the piperidine ring in a conformation that is more favorable for receptor binding. It was found that the P2Y14R has a high tolerance for different piperidine ring conformations, suggesting that the piperidine binding region of the receptor is flexible. nih.gov

Replacing the piperidine with other heterocyclic systems is another area of exploration. For instance, replacing the piperidine with a morpholine (B109124) ring in a different series of compounds led to an inactive compound, though it improved metabolic clearance. dndi.org In the context of naphthalene-1,4-dione analogues, a six-membered piperidine ring was found to be optimal for anticancer activity compared to five- or seven-membered rings. rsc.org These studies underscore the importance of the piperidine moiety and the potential for its modification to fine-tune the pharmacological profile.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For a series of substituted naphthalen-1-yl-acetic acid hydrazides, QSAR investigations revealed the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and topological parameters in describing their antimicrobial activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds.

Cheminformatics tools are also employed to analyze large datasets of chemical structures and their associated biological data. Machine learning-based QSAR approaches are becoming increasingly common. nih.gov These methods can build robust and predictive models for biological activity, although challenges such as data balancing and model interpretability need to be addressed. nih.gov Matched molecular pair analysis (MMPA) is another cheminformatics technique that can provide insights into chemical transformations that are likely to improve activity. nih.gov While a specific QSAR or cheminformatics analysis for this compound was not found, these methodologies are standard practice in modern drug discovery and are applicable to this compound class.

Computational and Theoretical Investigations of R 2 Naphthalen 1 Yl Piperidine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding potential mechanisms of action and for virtual screening of compound libraries. For a molecule such as (R)-2-(Naphthalen-1-yl)piperidine, docking studies can elucidate how the naphthalene (B1677914) and piperidine (B6355638) moieties fit into the binding pocket of a target protein and identify key intermolecular interactions.

Research on structurally related compounds highlights the utility of this approach. For instance, molecular modeling of naphthalene-based antagonists has been used to understand their interactions with G protein-coupled receptors (GPCRs) like the P2Y14 receptor. researchgate.netnih.gov These studies often rely on homology models of the target receptor, such as using the P2Y12R structure to model the P2Y14R, to predict the binding modes of new ligands. researchgate.netnih.gov Docking analyses can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues within the binding site. nih.gov In the case of piperidine derivatives targeting the Sigma 1 Receptor (S1R), docking has been instrumental in deciphering the binding mode and comparing it to known reference ligands. nih.govrsc.org

A typical molecular docking study for this compound would involve the following steps:

Preparation of the 3D structure of the ligand and the target protein.

Identification of the binding site on the protein.

Sampling of different ligand conformations and orientations within the binding site.

Scoring and ranking of the generated poses based on binding energy calculations.

The results can predict the binding affinity and guide the design of more potent and selective analogs.

Table 1: Potential Protein-Ligand Interactions Explored via Docking This interactive table outlines the types of interactions that molecular docking simulations can predict for a compound like this compound.

Interaction TypeDescriptionPotential Residues InvolvedMoiety Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Asp, Glu, Ser, Thr, Asn, GlnPiperidine Nitrogen (as donor or acceptor)
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.Val, Leu, Ile, Phe, TrpPiperidine Ring, Naphthalene Ring
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, HisNaphthalene Ring
Cation-π Interactions Noncovalent interaction between a cation and a π-system.Lys, ArgNaphthalene Ring (with protonated piperidine)
Ionic Interactions Electrostatic attraction between oppositely charged ions.Asp, Glu, Lys, ArgProtonated Piperidine Nitrogen

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability of the complex and the conformational changes over time. mdpi.com By simulating the movements of atoms and molecules, MD can validate docking poses and provide deeper insights into the binding process. nih.gov

For piperidine-based compounds, MD simulations have been used to confirm the stability of the ligand within the binding pocket of the Sigma 1 Receptor and to identify the crucial amino acid residues that maintain the interaction throughout the simulation. nih.govrsc.org Similarly, MD simulations of naphthalene-based P2Y14R antagonists have shown stable and persistent key interactions, reinforcing the predictions from docking studies. researchgate.netdigitellinc.com

An MD simulation for the this compound-protein complex would typically analyze several parameters:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD over time suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. scienceopen.com These calculations can determine the three-dimensional structure, electron distribution, and reactivity of this compound with high accuracy.

Studies on related naphthalene derivatives have used DFT methods with basis sets like B3LYP/6-311++G(d,p) to obtain optimized molecular geometries. scienceopen.com The results, including bond lengths and angles, can be compared with experimental data if available. scienceopen.com Furthermore, these calculations can predict various properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability. scienceopen.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions. scienceopen.com

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be calculated and compared with experimental spectra to confirm the molecular structure. scienceopen.com

Physicochemical Descriptors: Various properties like dipole moment, polarizability, and orbital energies can be computed to understand the molecule's behavior in different environments. scienceopen.comrsc.org

Table 2: Physicochemical Descriptors from Quantum Chemical Calculations This table lists key descriptors for this compound that can be derived from quantum chemical computations.

DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Polarizability The ability of the electron cloud to be distorted by an electric field.Affects van der Waals interactions.
Molecular Electrostatic Potential (MEP) The potential experienced by a positive test charge at the molecule's surface.Predicts sites for electrophilic and nucleophilic attack.

Ligand-Based and Structure-Based Drug Design Methodologies Employing this compound as a Template

The scaffold of this compound is a valuable starting point for both ligand-based and structure-based drug design methodologies aimed at developing new therapeutic agents.

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. As seen with P2Y14R antagonists, knowledge of the receptor's binding site allows for the rational design of modifications to a parent molecule. nih.gov For example, introducing bridging moieties to the piperidine ring of a lead compound is a strategy to constrain its conformation, potentially increasing affinity and enhancing drug-like properties by increasing sp³ character. nih.govdigitellinc.com If the structure of a target protein for this compound were known, SBDD could be used to design derivatives with improved binding affinity and selectivity by optimizing interactions with specific residues in the binding pocket.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on a set of active compounds, defining the essential spatial arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for activity. researchgate.net The this compound structure, with its distinct naphthalene (hydrophobic, aromatic) and piperidine (basic, potentially H-bonding) features, could serve as a template to build or screen for compounds that fit a derived pharmacophore hypothesis. researchgate.net

Predictive Modeling of Pharmacological Profiles and ADME Parameters (excluding clinical)

In silico predictive modeling is a cost-effective way to assess the drug-likeness of a compound in the early stages of discovery. These models use computational algorithms to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a drug candidate's success. nih.gov

For this compound, a variety of ADME parameters can be predicted using Quantitative Structure-Property Relationship (QSPR) models or machine learning platforms. nih.gov Such predictions have been performed for related naphthalimide and benzofuran (B130515) derivatives to evaluate their potential as drug candidates. mdpi.commdpi.com

Table 3: Predictable ADME Parameters for this compound This interactive table details common ADME parameters and the computational methods used for their prediction.

ADME ParameterDescriptionCommon Prediction Method(s)
Aqueous Solubility The maximum concentration of a compound in water.QSPR models, Machine Learning (e.g., Random Forest) nih.gov
Intestinal Absorption The extent to which a compound is absorbed from the gut.Models based on lipophilicity (LogP) and polar surface area (PSA).
Blood-Brain Barrier (BBB) Permeation The ability of a compound to cross into the central nervous system.QSPR models, calculation of LogBB.
Plasma Protein Binding The degree to which a compound binds to proteins in the blood, like albumin. nih.govQSPR models, docking to serum albumin. mdpi.com
CYP450 Inhibition/Metabolism Prediction of which cytochrome P450 enzymes might metabolize the compound or be inhibited by it.Docking to CYP enzyme structures, machine learning models.
hERG Inhibition Prediction of potential blockage of the hERG potassium channel, a key cardiotoxicity concern.Pharmacophore models, QSAR.

These predictive models help to prioritize compounds for synthesis and experimental testing, flagging potential liabilities such as poor solubility or high risk of toxicity early in the drug development pipeline. nih.gov

Preclinical Pharmacokinetic and Metabolic Profile Analysis of R 2 Naphthalen 1 Yl Piperidine

Absorption and Distribution Studies in In Vitro Models and Animal Systems

The initial assessment of a new chemical entity's potential as a drug involves understanding its absorption and distribution characteristics. These are critical determinants of bioavailability and the compound's ability to reach its therapeutic target.

To predict the oral absorption of a compound, in vitro permeability assays are routinely employed. The most common are the Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the epithelial barrier of the small intestine. evotec.com These cells express a variety of transporters, including uptake and efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), making the model useful for predicting not just passive diffusion but also active transport mechanisms. evotec.comnih.gov The permeability of a test compound is measured by adding it to either the apical (top) or basolateral (bottom) side of the monolayer and quantifying its appearance on the opposite side over time. The apparent permeability coefficient (Papp) is then calculated.

For a lipophilic compound like (R)-2-(Naphthalen-1-yl)piperidine, one would anticipate good passive permeability. However, the piperidine (B6355638) nitrogen could make it a substrate for efflux transporters, which would result in a lower Papp value in the absorptive (apical to basolateral) direction compared to the secretory (basolateral to apical) direction. No specific Caco-2 data for this compound is currently published.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that predicts passive transcellular permeability. sigmaaldrich.com It uses a synthetic membrane composed of a lipid mixture (often lecithin (B1663433) in an organic solvent like dodecane) supported by a filter, which separates a donor and an acceptor well. nih.gov This method is high-throughput and cost-effective but does not account for active transport or paracellular (between cells) pathways. evotec.com It provides a measure of passive diffusion only. Given its structure, this compound would likely be classified as having high permeability in a PAMPA assay.

A comparison of results from both Caco-2 and PAMPA can be highly informative; high permeability in PAMPA but low absorptive permeability in Caco-2 would strongly suggest the compound is a substrate of active efflux transporters. evotec.com

Table 1: Illustrative Permeability Data for a Hypothetical N-Arylpiperidine Compound This table presents hypothetical data to illustrate typical assay results. No published data exists for this compound.

Assay Condition Apparent Permeability (Papp) (10⁻⁶ cm/s) Permeability Class
PAMPA pH 7.4 15.2 High
Caco-2 Apical to Basolateral (A→B) 1.8 Low
Caco-2 Basolateral to Apical (B→A) 9.5 -

| Efflux Ratio (Papp B→A / Papp A→B) | - | 5.3 | High (Efflux Substrate) |

Following absorption, a compound's distribution into various tissues determines its site of action and potential for off-target effects. For a compound containing a naphthalenyl-piperidine scaffold, which is often explored for central nervous system (CNS) targets, brain penetration is a critical parameter.

Studies would be conducted in rodent models (e.g., mice or rats) where the compound is administered, and at various time points, concentrations are measured in the blood, brain, and other major organs (e.g., liver, kidneys, lungs, heart). The ratio of the compound's concentration in the brain to its concentration in the blood (Brain/Blood ratio or Kp) is a key metric for CNS penetration. A high ratio indicates the compound readily crosses the blood-brain barrier. The unbound brain-to-plasma concentration ratio (Kp,uu) is an even more accurate predictor of CNS target engagement.

There are no published in vivo tissue distribution or brain penetration studies for this compound.

Elucidation of Metabolic Pathways and Identification of Metabolites

Metabolism is the process by which the body chemically modifies xenobiotics, primarily in the liver, to facilitate their elimination. Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

The initial assessment of metabolic stability is often performed using liver microsomes. nih.gov These are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The compound is incubated with human and rodent liver microsomes in the presence of necessary cofactors (like NADPH), and the rate of its disappearance over time is measured to calculate its intrinsic clearance. xenotech.com

Based on its structure, the metabolism of this compound is expected to occur at two primary locations:

Piperidine Ring: This moiety is susceptible to several metabolic transformations, including aliphatic hydroxylation at positions 3 or 4, further oxidation to a ketone, or N-dealkylation if a substituent were present on the nitrogen. frontiersin.org Ring-opening is also a possible metabolic pathway for piperidine-containing drugs. nih.gov

Naphthalene (B1677914) Ring: Naphthalene is known to be metabolized by CYPs to form epoxides, which are then converted to dihydrodiols and subsequently to naphthols (e.g., 1-naphthol (B170400) and 2-naphthol). nih.govresearchgate.net These hydroxylated metabolites can then undergo further conjugation.

No specific microsomal stability data for this compound has been published.

To identify which specific CYP enzymes are responsible for the metabolism, reaction phenotyping studies are conducted. This can involve using a panel of recombinant human CYP enzymes expressed individually or using specific chemical inhibitors or antibodies for different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) in pooled human liver microsomes. nih.gov

For scaffolds containing aromatic and amine features, several CYPs could be involved. CYP3A4 and CYP2D6 are commonly implicated in the metabolism of many CNS-active drugs and piperidine-containing compounds. nih.gov The metabolism of naphthalene itself involves multiple P450 enzymes. nih.gov Without experimental data, the precise contribution of each isoform to the metabolism of this compound remains speculative.

Following incubation with microsomes or hepatocytes, or analysis of in vivo samples (urine, feces, bile) from animal studies, metabolites are identified and structurally characterized, typically using high-resolution mass spectrometry (LC-MS/MS).

For this compound, the expected major and minor metabolites would likely include:

Mono-hydroxylated species: Hydroxylation on either the piperidine ring (at various positions) or the naphthalene ring.

Di-hydroxylated species: Further oxidation of the initial hydroxylated metabolites.

Piperidinone metabolite: Oxidation of a hydroxylated piperidine to a ketone.

Naphthol metabolites: Arising from the epoxidation-dihydrodiol pathway on the naphthalene moiety. researchgate.net

Conjugated metabolites: Phase II metabolism of the hydroxylated metabolites, primarily through glucuronidation or sulfation to increase water solubility and facilitate excretion.

Detailed structural elucidation for the metabolites of this compound is not available in the literature.

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of this compound and its metabolites from the body is a key determinant of its duration of action and potential for accumulation. Studies in animal models, primarily rodents, are employed to delineate the primary routes of excretion and the mechanisms governing its clearance.

While specific data on the excretion of this compound is not extensively available in the public domain, general principles of xenobiotic elimination and data from structurally related compounds can provide a predictive framework. For instance, studies on other piperidine-containing compounds and naphthalene derivatives in rats indicate that both renal and fecal excretion are significant pathways.

The clearance of a compound, which describes the volume of plasma cleared of the drug per unit of time, is a measure of the efficiency of elimination processes. For piperidine derivatives, clearance can be highly variable and is influenced by factors such as hepatic metabolism and renal filtration. In studies with the structurally related compound 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley rats, a total body clearance of 132 ± 45 ml/min/kg and a renal clearance of 1.1 ± 0.4 ml/min/kg were observed. nih.gov This suggests that for some piperidine derivatives, hepatic metabolism is the predominant clearance mechanism.

Table 1: Illustrative Pharmacokinetic Clearance Parameters for a Structurally Related Piperidine Derivative (TCP) in Rats

ParameterValue (mean ± SD)Unit
Total Body Clearance132 ± 45ml/min/kg
Renal Clearance1.1 ± 0.4ml/min/kg

This table illustrates clearance parameters for 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a compound with a piperidine moiety, in Sprague-Dawley rats, and serves as a proxy for potential clearance characteristics of piperidine derivatives. nih.gov

The naphthalene moiety of the compound is likely to undergo extensive metabolism, leading to more polar metabolites that are more readily excreted in urine and bile. Studies on the disposition of naphthalene in rats have shown that a significant portion of the administered dose is excreted in both urine and feces, with metabolism involving hydroxylation and conjugation.

Enantioselective Pharmacokinetics and Stereoselective Metabolism

As this compound is a chiral molecule, it is crucial to investigate the pharmacokinetic and metabolic differences between its enantiomers, (R) and (S). The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and transporters, can lead to significant differences in their ADME profiles. nih.gov This phenomenon, known as stereoselectivity, is a common feature in drug metabolism. nih.gov

Metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, often exhibit a preference for one enantiomer over the other. nih.gov This can result in one enantiomer being metabolized and cleared from the body more rapidly than the other. Consequently, the plasma concentrations and, potentially, the pharmacological effects of the two enantiomers can differ substantially.

The investigation of stereoselective metabolism typically involves the administration of both the racemate (a 1:1 mixture of both enantiomers) and the individual enantiomers to animal models. Subsequent analysis of plasma and excreta for the parent compounds and their metabolites allows for the determination of enantiomer-specific pharmacokinetic parameters.

Applications of R 2 Naphthalen 1 Yl Piperidine in Chemical Biology and Translational Research Scaffolding

Utilization as a Pharmacological Tool or Molecular Probe for Target Validation

The 2-(naphthalen-yl)piperidine core and its derivatives are frequently employed as pharmacological tools to investigate and validate biological targets. Their ability to bind with high affinity and selectivity to specific receptors or transporters makes them invaluable for probing protein function.

For instance, derivatives built upon the naphthalene-piperidine template have been instrumental in exploring the sigma (σ) receptor family, which are unique proteins implicated in neurological disorders. nih.govnih.gov The design of ligands based on this scaffold has been pursued with the goal of creating tools for positron emission tomography (PET), a powerful in vivo imaging technique for target validation. nih.gov

Furthermore, simplified piperidine (B6355638) analogues of cocaine, which incorporate a phenyl ring instead of naphthalene (B1677914) but maintain the core piperidine structure, have been synthesized to study the dopamine (B1211576) transporter (DAT). nih.gov These compounds, which lack the tropane (B1204802) skeleton of cocaine, exhibit high affinity for the DAT and have been used as tools to probe its structure and function, aiding in the search for potential treatments for cocaine abuse. nih.gov The research demonstrated that these simpler piperidines possess significant DAT activity, broadening the scope of structures that can be used to investigate this critical neurotransmitter transporter. nih.gov

In enzymology, a derivative, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, has been identified as a selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), serving as a molecular probe to differentiate the activity and biological roles of these two closely related enzymes. researchgate.net

Application as a Scaffold for Novel Ligand Discovery and Lead Optimization Programs

The 2-(naphthalen-yl)piperidine framework is a cornerstone for scaffold-based drug discovery, where the core structure is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com This process of iterative design, synthesis, and testing is fundamental to lead optimization. patsnap.com

A prominent example is the development of ligands for sigma receptors, where a common template of a naphthalene or tetralin nucleus linked by an alkyl spacer to a piperidine ring has been systematically explored to discover new, high-affinity ligands. nih.gov Similarly, the piperidine scaffold has been crucial in designing novel inhibitors of the influenza virus. nih.gov Starting from a high-throughput screening hit, structural modifications of the piperidine-based derivative led to the identification of optimized compounds with potent antiviral activity in the nanomolar range. nih.gov

In the field of opioid research, N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which are structurally related to the title compound, have been synthesized with various substitutions on a tetrahydronaphthalene moiety. nih.gov Structure-activity relationship (SAR) studies of these analogues revealed that specific modifications, such as a hydroxyl substitution, resulted in compounds with excellent binding affinities for the μ-opioid receptor and over 1000-fold selectivity against the δ-opioid receptor. nih.gov

The following table summarizes the binding affinities of selected opioid ligands derived from the N-phenyl-N-(piperidin-2-yl)propionamide scaffold, highlighting the impact of lead optimization.

Compound IDDescriptionμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
19 Hydroxyl substitution on tetralin ring4>4000
20 Fluoro substitution on tetralin ring5>5000

This interactive table is based on data from reference nih.gov.

This iterative optimization process, rooted in the versatile piperidine scaffold, is also exemplified in the development of inhibitors for Mycobacterium abscessus, where SAR studies of piperidinol derivatives identified new promising analogues. nih.gov

Development of Radioligands, Fluorescent Probes, or Affinity Reagents Based on the Core Structure

The inherent properties of the naphthalene and piperidine moieties make the core scaffold highly suitable for conversion into specialized molecular probes, such as radioligands and fluorescent tags. nih.gov The naphthalene group is a well-known fluorophore, possessing a rigid, π-conjugated system that can lead to high quantum yields and photostability. nih.govresearchgate.netresearchgate.net

Researchers have explicitly designed naphthalene-piperidine ligands with the intention of developing PET imaging agents and fluorescent tools. nih.gov This strategy leverages the scaffold's biological activity to direct a signaling moiety (a radionuclide or fluorophore) to a specific target protein. While a specific probe based on the exact (R)-2-(naphthalen-1-yl)piperidine structure is not prominently documented, the principle is well-established with closely related structures. For example, novel fluorescent derivatives have been created by linking a piperidine-substituted 1,8-naphthalimide (B145957) system to a bioactive component, demonstrating the utility of this combined scaffold in creating fluorescent probes. researchgate.net

In the development of tools for the dopamine transporter, a photoaffinity label was created from a piperidine-based analogue of the known DAT inhibitor GBR 12909. nih.gov Photoaffinity labels are powerful reagents that form a covalent bond with their target protein upon photoactivation, allowing for definitive target identification and characterization of the binding site. nih.gov Similarly, aryl piperazine (B1678402) derivatives, which share a heterocyclic core with piperidines, have been successfully radiolabeled with Technetium-99m (99mTc) to create radiotracers for imaging serotonin-7 receptors, which are overexpressed in certain brain tumors. nih.gov These examples underscore the adaptability of the piperidine-containing scaffold for the development of advanced affinity reagents.

Contributions to the Fundamental Understanding of Neurotransmitter Systems and Receptor Biology

Research utilizing ligands derived from the 2-(naphthalen-yl)piperidine scaffold has significantly advanced the fundamental understanding of various receptor systems. By providing selective agents, these compounds allow for the deconvolution of complex biological signaling pathways.

Studies on piperidine-based ligands have shed light on the functioning of the dopamine transporter (DAT). nih.gov Comparing the binding of conformationally flexible piperidines to more rigid tropane-based inhibitors like cocaine revealed key insights into the architecture of the DAT binding site, suggesting that the site can accommodate ligands in different conformations. nih.gov

In the study of pain mechanisms, dual-activity ligands targeting both histamine (B1213489) H3 and sigma-1 (σ1) receptors have been developed from piperidine scaffolds. nih.gov The piperidine moiety was found to be a critical structural feature for this dual activity, likely forming a key salt bridge interaction within the σ1 receptor binding pocket. nih.govacs.org Using these tools helps to parse the individual and synergistic roles of these two receptors in nociceptive and neuropathic pain. nih.gov

Furthermore, a small molecule containing a piperidine ring, 1-Piperidine Propionic Acid, was identified as an allosteric modulator of Protease-Activated Receptor 2 (PAR2). nih.gov This finding contributes to the understanding of GPCR pharmacology, demonstrating that the receptor can be inhibited via a binding site distinct from the primary (orthosteric) site, a concept of growing importance in drug discovery. nih.gov

Role in Advancing Structure-Based and Ligand-Based Drug Design Methodologies

The 2-(naphthalen-yl)piperidine scaffold and its analogues have been central to the application and refinement of modern drug design methodologies. These approaches use structural information and activity data to rationally design improved molecules.

Ligand-Based Drug Design: This approach relies on analyzing the relationship between the chemical structures of a series of molecules and their biological activity (SAR). The development of novel opioid ligands from N-phenyl-N-(piperidin-2-yl)propionamide derivatives is a textbook application of this method. nih.gov By systematically altering substituents and correlating these changes with binding affinity and functional activity, researchers built a robust SAR model to guide the design of more potent and selective compounds. nih.gov

Structure-Based Drug Design: This method utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. In the development of novel H+,K+-ATPase inhibitors (proton pump inhibitors), a spiro(naphthalene-piperidine) scaffold was designed based on a molecular docking model of the enzyme. nih.gov The goal was to create molecules that could occupy two specific lipophilic pockets within the enzyme, and the resulting compounds showed potent inhibitory activity that was predicted by the model. nih.gov Similarly, molecular docking was used to understand the selective inhibition of butyrylcholinesterase by a naphthalene-piperidine derivative, revealing that complementary interactions between the naphthyl ring and key tryptophan and phenylalanine residues in the enzyme's active site were responsible for the high affinity. researchgate.net

The following table presents data from a molecular docking study, illustrating how computational methods can rationalize observed biological activity.

EnzymeLigandKey Interacting ResiduesFinding
ButyrylcholinesteraseN-(naphthalen-1-yl) -2- (piperidin-1-yl) acetamideTrp231, Phe329Formation of a stable complex due to complementary interactions with the naphthyl ring.
AcetylcholinesteraseN-(naphthalen-1-yl) -2- (piperidin-1-yl) acetamide-Less stable complex compared to BChE.

This interactive table is based on data from reference researchgate.net.

These examples demonstrate how the this compound scaffold and its derivatives serve not only as probes of biological function but also as critical tools for validating and advancing the computational and theoretical models that accelerate modern drug discovery.

Future Research Directions and Unexplored Avenues for R 2 Naphthalen 1 Yl Piperidine

Pursuit of Novel and Highly Efficient Enantioselective Synthetic Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of robust and efficient methods for the enantioselective synthesis of (R)-2-(Naphthalen-1-yl)piperidine is a critical starting point for future research. While classical resolution techniques can be employed, modern synthetic chemistry aims for more elegant and atom-economical asymmetric syntheses.

Future efforts should focus on:

Asymmetric Catalysis: Exploring transition-metal-catalyzed reactions, such as asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or asymmetric cyclization reactions, could provide direct access to the desired (R)-enantiomer with high enantiomeric excess (ee). A recent study demonstrated a copper-catalyzed cyclizative aminoboration that yields 2,3-cis-disubstituted piperidines with excellent enantioselectivities (91–96% ee), a strategy that could potentially be adapted. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as (R)-phenylglycinol, has been successfully employed in the enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine from chiral bicyclic lactams. rsc.org Applying a similar strategy starting from a suitable δ-oxoacid could provide a reliable route to enantiomerically pure this compound.

Biocatalysis: Employing enzymes to perform stereoselective transformations offers a green and highly specific alternative to traditional chemical methods. Screening for enzymes capable of asymmetrically reducing a precursor or resolving a racemic mixture could lead to a highly efficient and scalable synthetic process.

Exploration of Additional Biological Targets and Undiscovered Mechanisms of Action

While structurally related compounds have shown defined biological activity, the full target profile of this compound remains largely unknown. A high-throughput, systematic exploration of its biological targets is a crucial next step.

Key avenues for exploration include:

Target Prediction and Screening: Initial in silico screening using tools like SwissTargetPrediction can identify the most likely protein targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org This can guide subsequent experimental validation. For example, a high-affinity phenyl-piperidine naphthalene (B1677914) derivative has been identified as a selective antagonist for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) involved in inflammatory signaling. nih.gov This suggests that GPCRs could be a promising target class for this compound.

Phenotypic Screening: Unbiased phenotypic screening of this compound across various cell lines (e.g., cancer, neuronal, immune cells) can uncover unexpected biological activities. clinmedkaz.org Identifying a specific cellular phenotype, such as apoptosis induction or inhibition of cell migration, can then initiate reverse-pharmacology workflows to deconvolve the underlying mechanism and identify the molecular target.

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies are required. This includes determining binding affinity (Kᵢ, Kd), functional activity (agonist, antagonist, modulator), and effects on downstream signaling pathways. For instance, the P2Y14R is known to respond to the endogenous agonist UDP-glucose; functional assays would be needed to confirm if this compound acts as a competitive or allosteric antagonist at this receptor. nih.gov

Advanced Structural Biology Studies of this compound-Target Complexes (e.g., Cryo-EM, X-ray Co-crystallography)

A detailed understanding of how this compound interacts with its biological target at the atomic level is fundamental for rational drug design and lead optimization. High-resolution structural data can reveal the precise binding mode, key molecular interactions, and conformational changes induced upon binding.

Future research should prioritize:

Co-crystallization Trials: Obtaining a high-resolution X-ray crystal structure of this compound bound to its target protein would provide the most definitive picture of the binding interaction. This would illuminate the specific amino acid residues involved in binding and guide the design of next-generation analogs with improved potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins like GPCRs that are notoriously difficult to crystallize, Cryo-EM has emerged as a powerful alternative. Determining the structure of a target like the P2Y14 receptor in complex with this compound would be a significant breakthrough.

Computational Docking and Molecular Dynamics: In the absence of experimental structures, molecular modeling can provide valuable insights. Docking studies, guided by existing homologous structures (e.g., modeling the P2Y14R based on a known P2Y12R structure), can predict plausible binding poses. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these poses and understand the dynamic nature of the ligand-receptor interaction over time.

Integration with Omics Technologies for Systems-Level Understanding of its Biological Impact

To move beyond a single-target perspective, omics technologies can provide a global, unbiased view of the cellular response to this compound. This systems-level approach can uncover novel mechanisms of action, identify biomarkers for efficacy, and reveal potential off-target effects. upc.edu

Promising omics strategies include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression across the entire genome following treatment with the compound can reveal which cellular pathways are modulated. For instance, if the compound engages an inflammatory receptor, transcriptomics could identify the downstream upregulation or downregulation of key cytokine and chemokine genes. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function. This can help confirm that changes in gene expression translate to changes at the protein level and can uncover regulatory events not visible at the transcript level.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism. This can reveal compound-induced shifts in metabolic pathways, such as energy metabolism or lipid synthesis, providing further mechanistic insights. nih.gov

Integrating these heterogeneous datasets can build a comprehensive picture of the compound's biological impact, potentially identifying novel therapeutic applications and synergistic drug combinations. upc.edu

Refinement of Predictive Computational Models for Preclinical ADME and Pharmacological Activity

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to minimize late-stage failures in drug development. Developing and refining computational models tailored to the naphthalene-piperidine scaffold can accelerate the preclinical evaluation of this compound and its derivatives.

Future work in this area should involve:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical link between the chemical structures of a series of analogs and their biological activities. By synthesizing and testing a small library of derivatives, a predictive QSAR model can be built to guide the design of more potent compounds.

In Silico ADME Prediction: A variety of machine learning algorithms, including Gradient Boosting Decision Trees and deep learning models, can be trained on public and proprietary ADME datasets to predict key parameters. github.com These models can estimate properties like aqueous solubility, plasma protein binding, microsomal stability, and potential for cytochrome P450 inhibition for this compound before resource-intensive in vitro experiments are conducted. github.comnih.gov

Physicochemical Property Profiling: Computational tools can accurately predict fundamental physicochemical properties such as lipophilicity (LogP), topological polar surface area (TPSA), and pKa. These parameters are critical determinants of a molecule's pharmacokinetic behavior and can be used to virtually screen for analogs with more drug-like properties.

Predictive Model TypeKey Parameters PredictedPotential Application for this compound
QSAR Potency (IC₅₀, EC₅₀), SelectivityGuide optimization of binding affinity to a specific biological target.
Machine Learning ADME Solubility, Permeability, Metabolism, Plasma Protein BindingPrioritize analogs with favorable pharmacokinetic profiles for synthesis. github.com
Physicochemical Models LogP, TPSA, pKa, Rotatable BondsEnsure new designs adhere to established criteria for oral bioavailability (e.g., Lipinski's Rule of Five).

Expansion of the Chemical Space for this compound-Derived Chemical Libraries

To fully explore the structure-activity relationship (SAR) and unlock the full potential of this scaffold, a systematic expansion of the chemical space around this compound is necessary. This involves creating focused chemical libraries where different parts of the molecule are methodically modified.

Key strategies for library development include:

Piperidine (B6355638) Ring Modification: Introducing substituents on the piperidine ring or altering its conformation can significantly impact binding affinity and physicochemical properties. Research on related P2Y14R antagonists has shown that introducing bridged piperidine moieties (e.g., 2-azanorbornane, nortropane) can preserve receptor affinity while potentially improving drug-like properties by increasing sp³ character. nih.gov

Naphthalene Ring Substitution: Decorating the naphthalene ring with various functional groups (e.g., halogens, hydroxyl, methoxy groups) can modulate electronic properties, improve solubility, and introduce new interaction points with a target protein.

Linker Modification: If the molecule is found to be a fragment or part of a larger pharmacophore, exploring different linkers to connect it to other chemical moieties could lead to the development of bifunctional molecules or PROTACs.

A study on a related naphthalene-piperidine antagonist for the P2Y14R provides an excellent template for this approach, where various bridged and substituted analogs were synthesized to probe the receptor's tolerance for steric and electronic modifications. nih.gov

Modification StrategyExample Analogs (based on related scaffolds) nih.govRationale
Piperidine Bridging Isoquinuclidine, Isonortropanol derivativesIntroduce conformational rigidity to probe receptor-preferred geometry; potentially lower lipophilicity.
Piperidine Substitution Methyl-substituted piperidinesProbe for steric tolerance within the binding pocket.
Ring Contraction/Expansion Pyrrolidine or Azepane analogsAssess the importance of the 6-membered piperidine ring for activity.
Naphthalene Isomers (R)-2-(Naphthalen-2-yl)piperidineDetermine the importance of the naphthalene-1-yl substitution pattern for target engagement.

By pursuing these multifaceted research directions, the scientific community can systematically uncover the biological activities, mechanisms of action, and therapeutic potential of this compound, paving the way for the development of novel chemical probes and future therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(Naphthalen-1-yl)piperidine, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, iridium-catalyzed ring-opening reactions of oxabenzonorbornadiene derivatives (as seen in structurally similar piperidine compounds) enable stereoselective synthesis . Chiral HPLC or polarimetry ([α]D measurements) should validate enantiomeric excess. Crystallographic refinement using SHELX software (e.g., SHELXL) can confirm absolute configuration .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols: use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. For spills, employ dry sand or alcohol-resistant foam. Store in sealed containers at controlled temperatures (0–6°C for related compounds) . Toxicity data for naphthalene derivatives suggest monitoring for respiratory or dermal irritation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use FTIR to identify functional groups (e.g., piperidine C-N stretches) and UV-Vis for conjugation analysis. NMR (1H/13C) resolves naphthalene-proton coupling and piperidine ring conformation. For advanced stereochemical analysis, combine experimental data with DFT-based vibrational studies (e.g., scaled quantum chemical approaches) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biochemical interactions?

  • Methodological Answer : Conduct molecular docking or MD simulations to compare binding affinities of (R)- vs. (S)-enantiomers with target proteins (e.g., enzymes or receptors). Validate predictions via in vitro assays, such as enzyme inhibition studies. Note that piperidine derivatives like DNJ exhibit stereospecific activity in glycosidase inhibition .

Q. What computational strategies can predict the physicochemical properties of this compound?

  • Methodological Answer : Apply DFT methods to calculate dipole moments, polarizability, and HOMO-LUMO gaps. Use software like Gaussian or ORCA for energy minimization and NBO analysis. Compare results with experimental refractive index (n20/D) and density (1.161 g/mL for analogs) .

Q. How can crystallographic data resolve contradictions in reported conformational dynamics of this compound?

  • Methodological Answer : Perform high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and refine structures using SHELXL . Analyze torsion angles and packing interactions. For flexible moieties, employ variable-temperature crystallography or neutron diffraction to capture dynamic disorder.

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the catalytic applications of this compound?

  • Methodological Answer : Include enantiomeric controls ((S)-isomer), racemic mixtures, and catalyst-free reactions. Monitor reaction progress via LC-MS or GC-MS. For chiral catalysis (e.g., thiourea derivatives), compare turnover numbers (TON) and enantioselectivity (% ee) using chiral stationary-phase chromatography .

Q. How can researchers address discrepancies in reported toxicity profiles of naphthalene-containing piperidines?

  • Methodological Answer : Standardize in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) using human cell lines. Cross-reference with in vivo rodent studies for LD50 determination. Account for metabolic differences using microsomal incubation (CYP450 enzymes) .

Tables

Property Value/Technique Reference
Density~1.16 g/mL (analog data)
Refractive Index (n20/D)1.391 (analog data)
Chiral Validation[α]22/D = -14.4° (methanol, c=0.5%)
Crystallographic ResolutionSHELXL refinement (R-factor < 5%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.